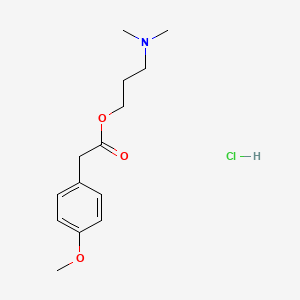![molecular formula C26H22N2O4 B4024097 N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-3-phenylpropanamide](/img/structure/B4024097.png)
N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-3-phenylpropanamide
描述
N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-3-phenylpropanamide is a complex organic compound that belongs to the class of amidoalkyl-2-naphthol derivatives These compounds are known for their significant biological activities and are often used as intermediates in the synthesis of various bioactive molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-3-phenylpropanamide typically involves a multi-step process. One common method includes the condensation of β-naphthol with an appropriate aldehyde and an amine under acidic conditions. The reaction is often catalyzed by ammonium acetate, which facilitates the formation of the amidoalkyl-2-naphthol framework .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthalene ring can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Concentrated nitric acid for nitration; sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of nitro or sulfonic groups on the aromatic rings.
科学研究应用
N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The compound exerts its effects primarily through its ability to interact with biological molecules. The hydroxyl and amido groups can form hydrogen bonds with enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components. The molecular targets include enzymes involved in oxidative stress pathways, such as acetylcholinesterase and α-glycosidase .
相似化合物的比较
Similar Compounds
N-[(4-bromophenyl)-(2-hydroxynaphthalen-1-yl)methyl]acetamide: Known for its acetylcholinesterase inhibitory activity.
N2,N6-bis(2-(2-hydroxynaphthalen-1-yl)phenyl)pyridine-2,6-dicarboxamide: Exhibits aggregation-induced emission and mechanochromic luminescence.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its significant biological activity make it a valuable compound for research and industrial applications .
属性
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)-(4-nitrophenyl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c29-23-16-13-19-8-4-5-9-22(19)25(23)26(20-11-14-21(15-12-20)28(31)32)27-24(30)17-10-18-6-2-1-3-7-18/h1-9,11-16,26,29H,10,17H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKUPKIFXMUTBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(2-chlorobenzyl)(ethyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B4024025.png)
![4,4'-{[5-(3-chlorophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4024034.png)
![1-[1-(3,5-Dimethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B4024038.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B4024046.png)
![4-(5-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4024051.png)
![1-[2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4024058.png)
![3-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4024065.png)
![N,4,7,7-tetramethyl-3-oxo-N-phenylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4024083.png)
![8-ACETYL-3-METHYL-3-AZATRICYCLO[7.3.1.0,(1)(3)]TRIDECA-1(13),5,7,9,11-PENTAENE-2,4-DIONE](/img/structure/B4024091.png)
![2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]-N-[2-(cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4024092.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4024108.png)
![5-mesityl-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4024119.png)
![2,3-dimethyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one](/img/structure/B4024120.png)
